Cas no 59533-63-0 ((3E)-1,6-Dibromo-3-hexene)
(3E)-1,6-Dibromo-3-hexene Chemical and Physical Properties
Names and Identifiers
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- (3E)-1,6-Dibromo-3-hexene
- (E)-1,6-Dibromo-3-hexene
- 1,6-Dibrom-hex-3t-en
- 1,6-dibromo-hex-3t-ene
- 1,6-dibromo-trans-3-hexene
- trans-1,6-Dibrom-hexen-3
- trans-1,6-dibromo-3-hexene
- trans-1,6-dibromohex-3-ene
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- Inchi: 1S/C6H10Br2/c7-5-3-1-2-4-6-8/h1-2H,3-6H2/b2-1+
- InChI Key: QBGNQGGJSCRVJJ-OWOJBTEDSA-N
- SMILES: BrCC/C=C/CCBr
Computed Properties
- Exact Mass: 239.91500
Experimental Properties
- PSA: 0.00000
- LogP: 3.11260
(3E)-1,6-Dibromo-3-hexene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D425450-50mg |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 50mg |
$ 150.00 | 2023-09-07 | ||
| TRC | D425450-500mg |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 500mg |
$ 1160.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307332-50mg |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 98% | 50mg |
¥2368.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307332-100mg |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 98% | 100mg |
¥3276.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307332-250mg |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 98% | 250mg |
¥5040.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307332-500mg |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 98% | 500mg |
¥8751.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307332-1g |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 98% | 1g |
¥12569.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307332-2.5g |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 98% | 2.5g |
¥22885.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1307332-5g |
(3E)-1,6-Dibromo-3-hexene |
59533-63-0 | 98% | 5g |
¥36489.00 | 2024-05-07 | |
| Enamine | EN300-1721884-0.05g |
1,6-dibromohex-3-ene |
59533-63-0 | 95% | 0.05g |
$94.0 | 2023-06-04 |
(3E)-1,6-Dibromo-3-hexene Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (3E)-1,6-Dibromo-3-hexene
Compound CAS No 59533-63-0: (3E)-1,6-Dibromo-3-hexene
Compound CAS No 59533-63-0, also known as (3E)-1,6-Dibromo-3-hexene, is a brominated alkene with significant applications in organic synthesis and material science. This compound is characterized by its bromine substituents at the terminal positions of a six-carbon chain, with a double bond located at the third carbon in the E configuration. The structure of (3E)-1,6-Dibromo-3-hexene makes it a valuable intermediate in various chemical reactions, particularly those involving alkenes and halogens.
Recent studies have highlighted the role of (3E)-1,6-Dibromo-3-hexene in the synthesis of advanced materials. For instance, researchers have explored its use as a precursor for the production of brominated polymers with enhanced thermal stability and flame-retardant properties. The compound's ability to undergo polymerization under specific conditions has opened new avenues for developing high-performance materials suitable for aerospace and electronics industries.
In terms of synthesis, (3E)-1,6-Dibromo-3-hexene can be prepared via a variety of methods. One common approach involves the bromination of 1,6-diene derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator. This method ensures high selectivity for the desired E configuration, which is critical for subsequent reactions. Another emerging technique leverages catalytic asymmetric synthesis to produce enantiomerically enriched samples, which are highly sought after in pharmaceutical research.
The physical and chemical properties of (3E)-1,6-Dibromo-3-hexene are well-documented. It exists as a colorless liquid at room temperature with a boiling point of approximately 85°C under standard pressure. The compound exhibits moderate solubility in organic solvents such as dichloromethane and diethyl ether but is poorly soluble in water. Its stability under thermal and oxidative conditions has been extensively studied, with findings indicating that it remains stable up to 200°C in inert atmospheres.
One of the most promising applications of (3E)-1,6-Dibromo-3-hexene lies in its use as a building block for bioactive compounds. Recent research has demonstrated its potential in synthesizing natural product analogs with anti-inflammatory and anticancer properties. By incorporating this compound into complex molecular frameworks, chemists can design molecules that mimic the activity of natural products while offering improved pharmacokinetic profiles.
Furthermore, (3E)-1,6-Dibromo-3-hexene has found utility in click chemistry reactions, particularly those involving azides and alkynes. Its bromine atoms act as excellent leaving groups, enabling efficient coupling reactions that yield functionalized products. This property has been exploited in the development of novel materials for drug delivery systems and biosensors.
From an environmental perspective, the degradation pathways of (3E)-1,6-Dibromo-3-hexene have been investigated to assess its potential impact on ecosystems. Studies indicate that the compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less hazardous byproducts. These findings are crucial for ensuring safe handling and disposal practices in industrial settings.
In conclusion, Compound CAS No 59533-63-0, or (3E)-1,6-Dibromo-3-hexene, is a versatile compound with a wide range of applications across various fields. Its unique structure and reactivity make it an invaluable tool in organic synthesis and material science. As research continues to uncover new possibilities for this compound, its role in advancing technology and medicine is expected to grow significantly.
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